p-(2-Bromo)vinyl Anisole

Übersicht

Beschreibung

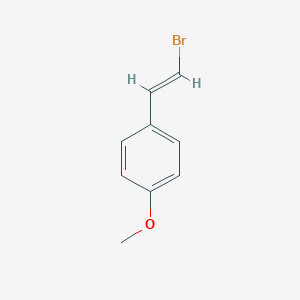

(E)-1-(2-Bromovinyl)-4-methoxybenzene is an organic compound with the molecular formula C9H9BrO It is a derivative of benzene, where a bromovinyl group is attached to the benzene ring in the para position relative to a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Bromovinyl)-4-methoxybenzene typically involves the bromination of 4-methoxybenzaldehyde followed by a Wittig reaction. The bromination step introduces a bromine atom to the vinyl group, while the Wittig reaction forms the double bond in the (E)-configuration. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) and a phosphonium salt as the Wittig reagent.

Industrial Production Methods

Industrial production of (E)-1-(2-Bromovinyl)-4-methoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(2-Bromovinyl)-4-methoxybenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The double bond in the vinyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding alkane.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

p-(2-Bromo)vinyl Anisole serves as a valuable intermediate in the synthesis of more complex organic molecules. It can undergo various coupling reactions, such as:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds using boronic acids, which is pivotal in constructing complex molecular architectures.

- Sonogashira Coupling : In this reaction, this compound can react with terminal alkynes to produce substituted alkynes, further expanding its utility in organic synthesis.

These reactions highlight the compound's versatility as an intermediate and its importance in developing new synthetic methodologies.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives have been investigated for their potential therapeutic applications. For instance:

- Overcharge Protection Additives : Research has shown that brominated anisoles can serve as novel additives for overcharge protection in lithium-ion batteries. This application demonstrates the compound's utility beyond traditional organic synthesis into materials science .

Applications in Materials Science

The compound's properties make it suitable for various applications in materials science:

- Polymer Chemistry : this compound can be utilized as a building block for synthesizing polymers with tailored properties. Its reactivity allows for incorporation into polymer chains, enhancing material characteristics such as thermal stability and mechanical strength.

- Nanomaterials : The compound's ability to participate in cross-coupling reactions can facilitate the development of nanostructured materials with specific functionalities.

Applications in Chemical Biology

In chemical biology, this compound has been explored for its potential roles in biological systems:

- Bioconjugation : The bromovinyl group can be used to introduce functional groups onto biomolecules, enabling the study of protein interactions and cellular processes.

- Supramolecular Chemistry : Its structural features allow it to participate in supramolecular assemblies that can be utilized for drug delivery systems or biosensors.

Wirkmechanismus

The mechanism of action of (E)-1-(2-Bromovinyl)-4-methoxybenzene in chemical reactions involves the interaction of the bromine atom and the vinyl group with various reagents. The bromine atom acts as a leaving group in substitution reactions, while the vinyl group can participate in addition and oxidation reactions. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-1-(2-Bromovinyl)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

(E)-1-(2-Bromovinyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

(E)-1-(2-Bromovinyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and physical properties. The methoxy group can enhance the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its methyl or chloro analogs .

Biologische Aktivität

p-(2-Bromo)vinyl Anisole (CAS Number: 6303-59-9) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₉H₉BrO

- Molecular Weight : 213.07 g/mol

- Melting Point : 50-55°C

- Boiling Point : 125-140°C at 3 mmHg

- Density : 1.410 g/cm³ (predicted)

- Solubility : Slightly soluble in Acetonitrile, Chloroform, and Ethyl Acetate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its analogs. For instance, a study evaluated the antiproliferative effects of several compounds against different cancer cell lines, including HL60 (leukemia), A549 (lung cancer), PC3 (prostate cancer), and MCF7 (breast cancer). The results indicated that certain modifications to the structure of these compounds could significantly enhance their activity.

Table 1: Antiproliferative Activity of Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| This compound | HL60 | 15 | Moderate |

| This compound | A549 | 41.2 | Moderate |

| This compound | PC3 | 68.7 | Low |

| This compound | MCF7 | 61.5 | Low |

The study showed that the compound exhibited selective activity in the nanomolar range against HL60 cells, indicating its potential as a therapeutic agent against leukemia .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and pathways associated with cancer cell proliferation. For example, molecular modeling studies suggest that it may bind favorably to the glutathione S-transferase active site, which is crucial for detoxification processes in cells .

Case Studies

A notable case study involved the synthesis and evaluation of new analogs derived from this compound. These analogs were designed to improve their anticancer efficacy by modifying functional groups on the aromatic ring. The results revealed that certain modifications significantly enhanced antiproliferative activity compared to the parent compound.

Key Findings from Case Studies:

- Compound Modifications : Introduction of hydroxyl groups on the aromatic ring improved biological activity.

- Comparative Efficacy : Some modified compounds showed better IC₅₀ values than established chemotherapeutics like doxorubicin.

Eigenschaften

IUPAC Name |

1-[(E)-2-bromoethenyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSBHZNBVJAJND-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-59-9 | |

| Record name | NSC43295 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.